molecular formula C8H13N3O2 B3377628 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid CAS No. 1341160-14-2

2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B3377628
CAS No.: 1341160-14-2
M. Wt: 183.21
InChI Key: IKOPYKJXRKDTJV-UHFFFAOYSA-N
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Description

2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isopropyl group and a methyl group attached to the triazole ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid typically involves the construction of the triazole ring followed by the introduction of the isopropyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-isopropyl-1-methyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and selectivity. These methods often utilize metal-free conditions to minimize environmental impact and reduce costs. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce esters or amides.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: Similar structure but lacks the isopropyl group.

    2-(3-isopropyl-1H-1,2,4-triazol-5-yl)acetic acid: Similar structure but lacks the methyl group.

Uniqueness

2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid is unique due to the presence of both isopropyl and methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)8-9-6(4-7(12)13)11(3)10-8/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOPYKJXRKDTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=N1)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341160-14-2
Record name 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
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2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
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2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 4
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 5
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid

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